

Fundamental reactivity of the silicon-bromine bond in TMSBr

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Compound of Interest

Compound Name: Bromotrimethylsilane

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The Silicon-Bromine Bond: A Linchpin in Modern Synthesis

An In-depth Technical Guide on the Fundamental Reactivity of Trimethylsilyl Bromide (TMSBr) for Researchers, Scientists, and Drug Development Professionals.

Introduction: Trimethylsilyl bromide (TMSBr), a versatile organosilicon compound, has emerged as a powerful tool in the arsenal of synthetic chemists. Its unique reactivity, centered around the polar silicon-bromine bond, enables a wide array of chemical transformations crucial for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide delves into the core principles governing the reactivity of the Si-Br bond in TMSBr, providing a comprehensive overview of its applications, reaction mechanisms, and quantitative data to aid in the strategic design and execution of synthetic routes.

Physicochemical Properties and Spectroscopic Data of TMSBr

The reactivity of TMSBr is a direct consequence of its electronic and steric properties. The significant difference in electronegativity between silicon (1.90) and bromine (2.96) results in a highly polarized Si-Br bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack.

Property	Value	Reference
Molecular Formula	C ₃ H ₉ BrSi	[1]
Molecular Weight	153.09 g/mol	[1]
Boiling Point	79 °C	[1]
Density	1.188 g/cm ³	[1]
Refractive Index	1.4240	[1]
Si-Br Bond Dissociation Energy	78.5 ± 2 kcal/mol	[2]
Enthalpy of Formation (gas)	-290.0 ± 2.0 kJ/mol	[3]

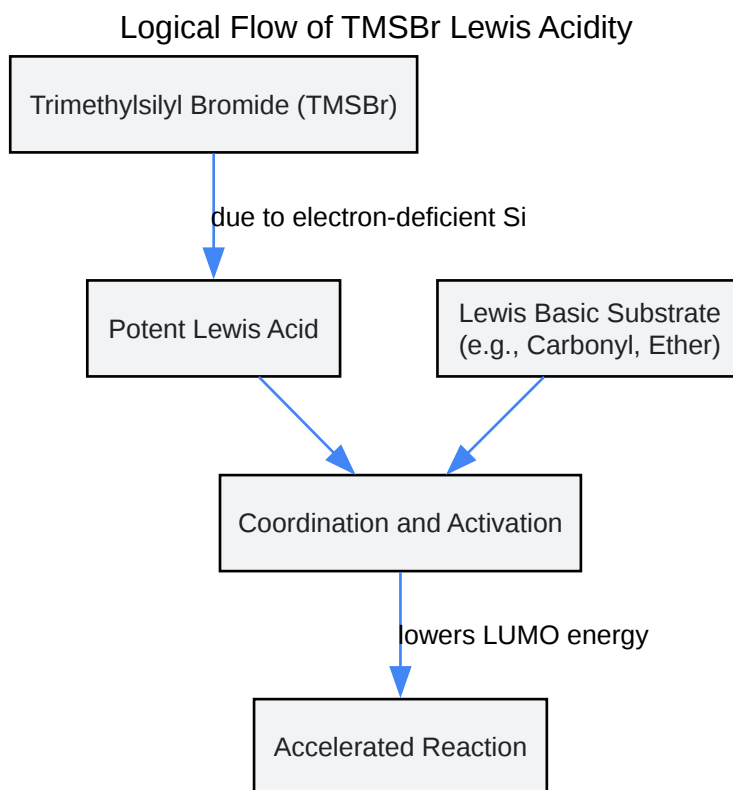
Core Reactivity and Mechanistic Pathways

The fundamental reactivity of TMSBr stems from its dual nature as a potent Lewis acid and a source of bromide ions. The silicon center can activate a variety of functional groups, facilitating nucleophilic attack and subsequent bond cleavage or formation.

Lewis Acid Catalysis

The electron-deficient silicon atom in TMSBr allows it to act as a powerful Lewis acid, activating substrates and accelerating a range of important organic transformations. This catalytic activity is central to its utility in constructing complex molecular architectures.[4] By coordinating to Lewis basic sites, such as carbonyl oxygens, TMSBr lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the electrophilicity of the substrate and facilitating reactions that would otherwise be sluggish.[4]

Logical Relationship of TMSBr Lewis Acidity:



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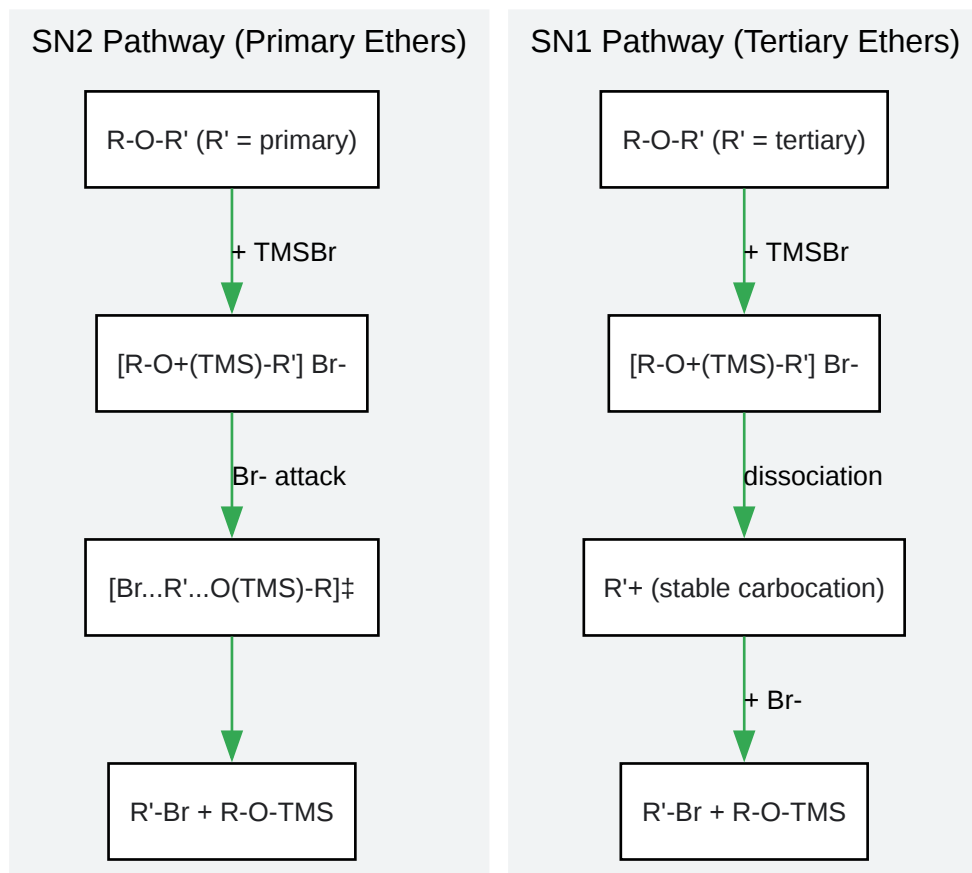
Caption: Logical flow of TMSBr's role as a Lewis acid catalyst.

Cleavage of Ethers and Esters

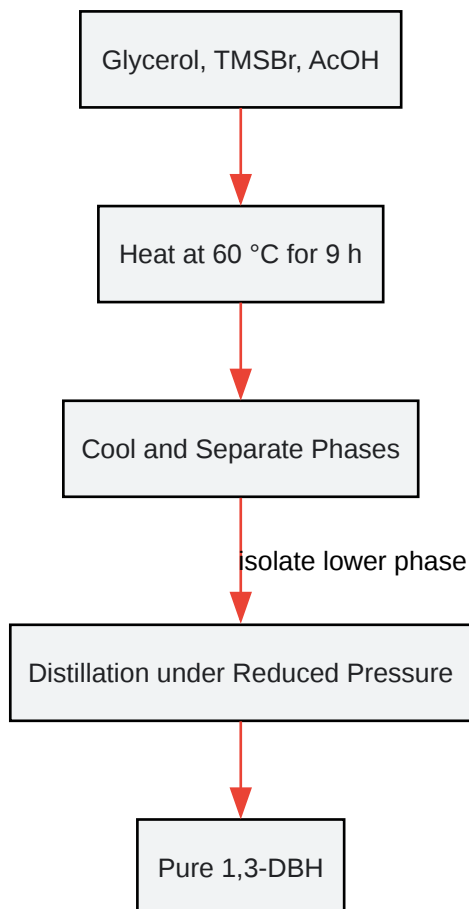
One of the most well-established applications of TMSBr is the cleavage of ethers and esters. The reaction mechanism is dependent on the structure of the substrate and can proceed through either an SN1 or SN2 pathway.[5] For ethers with primary alkyl groups, the reaction typically follows an SN2 mechanism, while tertiary ethers react via a more stable carbocation intermediate in an SN1 fashion. The cleavage of aryl methyl ethers is a particularly valuable transformation in the synthesis of phenols.[6]

Ether Cleavage Mechanisms with TMSBr:

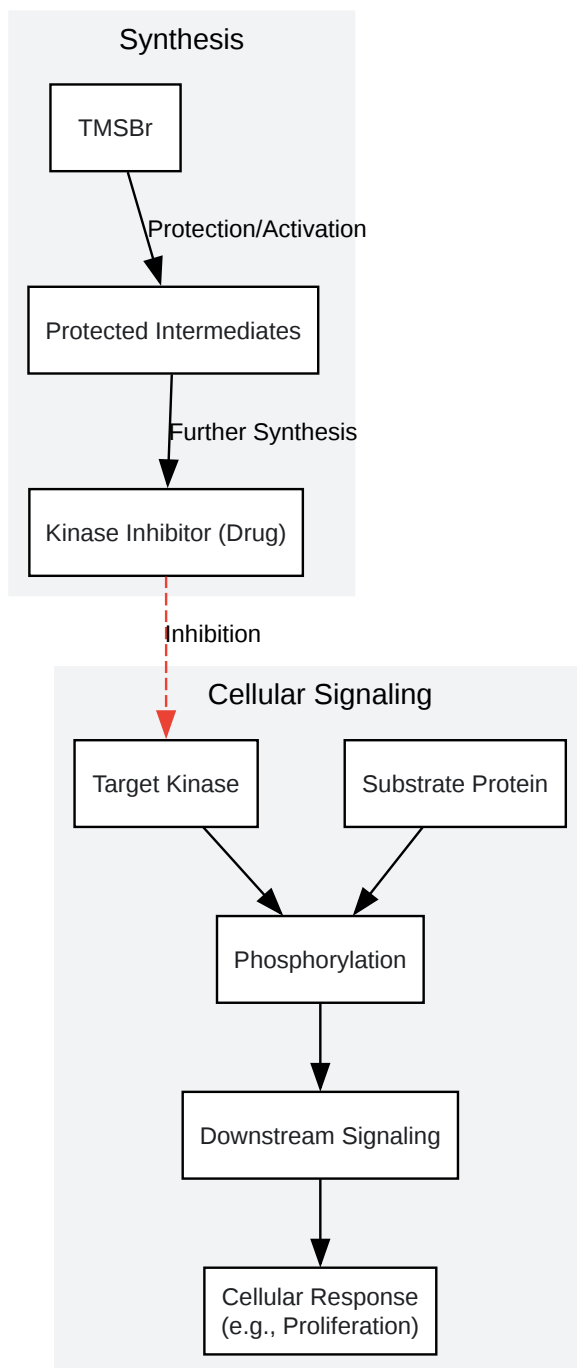
Ether Cleavage Mechanisms Mediated by TMSBr



Workflow for 1,3-DBH Synthesis



Modulation of Kinase Signaling by Inhibitors



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